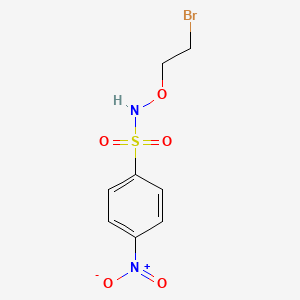

N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C8H9BrN2O5S |

|---|---|

Molecular Weight |

325.14 g/mol |

IUPAC Name |

N-(2-bromoethoxy)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C8H9BrN2O5S/c9-5-6-16-10-17(14,15)8-3-1-7(2-4-8)11(12)13/h1-4,10H,5-6H2 |

InChI Key |

CPSAEGWSZQDVRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NOCCBr |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Method

| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Nitration | Introduction of nitro group on benzene ring | Concentrated nitric acid and sulfuric acid mixture, controlled temperature | High (typically >80%) | Generates 4-nitrobenzene sulfonyl derivative |

| 2. Sulfonamidation | Formation of sulfonamide from sulfonyl chloride intermediate | Reaction of sulfonyl chloride with ammonia or sulfonamide reagent, anhydrous conditions | Moderate to high | Requires dry solvents like dichloromethane |

| 3. Bromoalkylation | Alkylation with 2-bromoethanol or 1,2-dibromoethane | Potassium carbonate base in polar aprotic solvent (e.g., N,N-dimethylformamide), 40–80°C | ~81% (for intermediate) | Enables substitution of bromoethoxy group |

Example Reaction for Bromoalkylation:

- Starting from 4-nitrophenol, react with 1,2-dibromoethane in the presence of potassium carbonate in N,N-dimethylformamide at 80°C.

- Reaction monitored by Thin Layer Chromatography (TLC).

- Workup involves aqueous quenching, extraction with dichloromethane, washing, drying, and purification by column chromatography.

- Yield reported at 81% for the intermediate 1-(2-bromoethoxy)-4-nitrobenzene.

Industrial Scale Considerations

- Industrial synthesis may use continuous flow reactors for bromination, nitration, and sulfonamidation to enhance efficiency.

- Catalysts and optimized reaction parameters reduce costs and improve reproducibility.

- Purification methods such as recrystallization and column chromatography are employed to ensure high purity.

Analytical Techniques for Monitoring and Characterization

| Analytical Technique | Purpose | Key Observations |

|---|---|---|

| Thin Layer Chromatography (TLC) | Monitor reaction progress | Disappearance of starting material spots, appearance of product spots |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) | Structural confirmation | Characteristic chemical shifts: nitro group protons δ 8.2–8.5 ppm; sulfonamide NH δ 5.5–6.0 ppm |

| Fourier Transform Infrared Spectroscopy (FTIR) | Functional group identification | Sulfonyl (SO2) stretch ~1350 cm−1; nitro (NO2) stretch ~1520 cm−1 |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Accurate mass matching expected molecular formula |

| X-ray Crystallography | Detailed molecular structure | Bond lengths (e.g., S–N ~1.63 Å), bond angles, crystal packing |

These techniques collectively ensure the identity, purity, and structural integrity of N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide.

Influence of Bromoethoxy Substituent on Reactivity

The presence of the bromine atom on the ethoxy chain significantly affects the compound’s reactivity:

- Acts as a good leaving group, facilitating nucleophilic substitution (SN2) reactions.

- Enables further derivatization by reaction with nucleophiles such as amines or thiols.

- Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide enhance reaction rates.

- The flexibility of the ethoxy chain reduces steric hindrance, promoting efficient substitution.

Kinetic studies monitoring the disappearance of the bromomethylene proton signals in 1H NMR (around δ 3.4–3.6 ppm) provide insight into reaction progress.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Nitration | Concentrated HNO3 / H2SO4 | None (acidic media) | 0–50°C | >80% | Introduces nitro group |

| Sulfonamidation | Sulfonyl chloride + NH3 or sulfonamide | Anhydrous dichloromethane | 40–60°C | Moderate to high | Forms sulfonamide linkage |

| Bromoalkylation | 1,2-Dibromoethane + K2CO3 | N,N-dimethylformamide | 80°C | ~81% | Attaches 2-bromoethoxy substituent |

Chemical Reactions Analysis

Types of Reactions

N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The sulfonamide group can undergo oxidation under specific conditions to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Amino derivatives of the original compound.

Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonamide group can mimic natural substrates, inhibiting enzyme activity. The bromoethoxy group can facilitate binding to specific molecular sites, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The 4-nitrobenzenesulfonamide moiety is a common scaffold in medicinal chemistry. Key structural analogs differ in their substituents, which significantly influence their physicochemical and biological properties:

Table 1: Structural and Molecular Comparisons

Physicochemical Properties

- Melting Points: The biphenyl derivative in melts at 183–184°C, attributed to increased molecular rigidity . Aminoethyl analogs (e.g., ) are solids but lack reported melting points.

- Solubility: Bromoethoxy and cycloheptylaminoethyl substituents enhance lipophilicity, whereas aminoethyl and hydroxymethyl groups improve water solubility .

Research Findings and Implications

- Biological Activity : Sulfonamides with nitro groups (e.g., ) exhibit antibacterial and antitumor activities. The bromoethoxy substituent may enhance cytotoxicity via alkylation .

- Synthetic Flexibility: Bromoethoxy analogs are intermediates for further functionalization, whereas aminoethyl and cycloheptylamino derivatives are tailored for specific pharmacokinetic profiles .

Biological Activity

N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a nitro group and a sulfonamide moiety, which are known to contribute to its biological properties. The presence of the bromoethoxy group may enhance its solubility and bioavailability.

Antimicrobial Activity

Recent research has demonstrated that derivatives of sulfonamides, including this compound, exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

A study evaluating various sulfonamide derivatives reported the following MIC values for selected compounds:

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 1b | Staphylococcus aureus | 0.014 |

| 1d | Enterococcus faecalis | 0.156 |

| 1e | Pseudomonas aeruginosa | 0.312 |

These findings indicate that the bromoethoxy derivative shows promising activity against S. aureus and E. faecalis, with lower MIC values suggesting higher potency compared to traditional sulfanilamide .

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its cytotoxic potential against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that this compound significantly reduces cell viability in colorectal adenocarcinoma (HT-29) and glioblastoma (LN229) cells at concentrations as low as 5 μg/mL after 24 hours of exposure. The results are summarized in the following table:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HT-29 | 5 |

| LN229 | 1.6 |

The compound's ability to induce cytotoxicity in these cell lines highlights its potential as an anticancer agent .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, leading to cell death.

- Induction of Apoptosis : In cancer cells, it promotes apoptosis through ROS generation and interference with tubulin polymerization, which is crucial for mitosis .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate favorable absorption characteristics for this compound:

- Oral Bioavailability : Estimated at approximately 55%, indicating a significant portion reaches systemic circulation in an active form.

- Blood-Brain Barrier Penetration : The compound exhibits good permeability across the blood-brain barrier, suggesting potential applications in CNS-related disorders .

Q & A

Q. How can the synthesis of N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide be optimized for high purity and yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation, nitration, and bromoalkylation. Key considerations include:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (40–60°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

- Characterization : Confirm intermediates via TLC and final product via H/C NMR (e.g., nitro group resonance at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- Spectroscopy : NMR (H, C, DEPT-135) identifies functional groups (e.g., sulfonamide NH at δ 5.5–6.0 ppm). FTIR confirms sulfonyl (SO at ~1350 cm) and nitro (NO at ~1520 cm) groups .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., S–N bond ~1.63 Å) and crystal packing. Use SHELX for refinement .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. How does the bromoethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Key factors:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

- Steric Hindrance : The ethoxy chain’s flexibility reduces steric barriers compared to bulkier substituents .

- Kinetic Studies : Monitor reaction progress via H NMR (disappearance of Br–CH signal at δ 3.4–3.6 ppm) .

Advanced Research Questions

Q. What density-functional theory (DFT) methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

- Functional Selection : Hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets accurately model nitro and sulfonamide groups. Becke’s exact-exchange corrections reduce errors in thermochemical predictions (average deviation: 2.4 kcal/mol) .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., negative charge on nitro oxygen) .

- Solvent Effects : Use the polarizable continuum model (PCM) to simulate dielectric environments .

Q. How can crystallographic data contradictions (e.g., thermal motion, disorder) be resolved for this compound?

Methodological Answer:

- Data Collection : Use low-temperature (100 K) synchrotron XRD to reduce thermal motion artifacts .

- Refinement Strategies : Apply anisotropic displacement parameters and twin refinement in SHELXL for disordered bromoethoxy groups .

- Validation Tools : Check R (<5%) and completeness (>98%) via PLATON .

Q. What experimental frameworks are recommended for evaluating structure-activity relationships (SAR) in biological systems?

Methodological Answer:

- Functional Group Modifications : Synthesize analogs (e.g., replace bromoethoxy with morpholine or thiadiazole) and assess potency via enzyme inhibition assays (IC) .

- Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for targets (e.g., carbonic anhydrase) .

- In Vivo Models : Test pharmacokinetics in rodents (oral bioavailability, half-life) and monitor pressor responses in primates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.